molecular formula C10H15N3 B1280261 5-(Piperidin-1-YL)pyridin-2-amine CAS No. 94924-94-4

5-(Piperidin-1-YL)pyridin-2-amine

Numéro de catalogue: B1280261
Numéro CAS: 94924-94-4
Poids moléculaire: 177.25 g/mol
Clé InChI: NEUQZUUDMLYGQM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(Piperidin-1-YL)pyridin-2-amine is a heterocyclic compound that features a piperidine ring attached to a pyridine ring through an amine groupIts molecular formula is C10H15N3, and it has a molecular weight of 177.25 g/mol .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above. These methods are optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and advanced catalytic systems to enhance efficiency .

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

Applications De Recherche Scientifique

Chemistry

5-(Piperidin-1-YL)pyridin-2-amine serves as a building block in synthesizing more complex heterocyclic compounds. Its versatility allows chemists to explore various derivatives and modifications, leading to new compounds with enhanced properties.

Biology

In biological research, this compound has been investigated for its role as a ligand in biochemical assays. It shows promise in inhibiting specific protein kinases , which are crucial in cell signaling pathways associated with diseases such as cancer and autoimmune disorders.

Medicine

The medicinal potential of this compound is noteworthy:

  • Anticancer Activity : Studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in HER2-positive breast cancer models. The compound induced apoptosis in vitro, suggesting its potential as a therapeutic agent.
  • Antimicrobial Properties : Research indicates that it possesses antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
  • Autoimmune Diseases : The compound has been shown to modulate immune responses by inhibiting TYK2, which could alleviate symptoms in conditions like rheumatoid arthritis and lupus.

Industry

In industrial applications, this compound is utilized in developing new materials with specific electronic or optical properties. Its unique chemical structure allows for the design of advanced materials that can be employed in various technological applications.

Case Studies

  • Cancer Therapy : A study focused on the compound's effects on HER2-positive breast cancer cells revealed significant reductions in cell viability and increased apoptosis rates when treated with this compound.
  • Autoimmune Modulation : Research indicated that the compound could effectively inhibit cytokine signaling pathways by targeting TYK2, showcasing its potential in treating autoimmune diseases.
  • Neurodegenerative Disorders : Preliminary studies suggest that this compound may influence neuroprotective pathways relevant to conditions like Alzheimer's disease.

Mécanisme D'action

The mechanism of action of 5-(Piperidin-1-YL)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit tubulin polymerization, thereby exerting antiproliferative effects on cancer cells .

Comparaison Avec Des Composés Similaires

    Piperine: A naturally occurring alkaloid with antioxidant and anticancer properties.

    Evodiamine: Known for its antiproliferative and antimetastatic effects.

    Matrine: Exhibits a wide range of biological activities, including anticancer and anti-inflammatory effects.

    Berberine: Used for its antimicrobial and anticancer properties.

    Tetrandine: Known for its antiproliferative effects on cancer cells

Uniqueness: 5-(Piperidin-1-YL)pyridin-2-amine stands out due to its unique combination of a piperidine and pyridine ring, which imparts distinct chemical and biological properties.

Activité Biologique

5-(Piperidin-1-YL)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a piperidine moiety, which is known to enhance its binding affinity to various biological targets. The structural formula can be represented as follows:

C11H14N2\text{C}_{11}\text{H}_{14}\text{N}_{2}

This structure suggests potential interactions with biological receptors and enzymes, making it a candidate for further pharmacological evaluation.

Research indicates that this compound may act as an inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways associated with various diseases, including cancer and autoimmune disorders. The inhibition of these kinases can disrupt abnormal signaling cascades that contribute to disease progression.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable inhibitory effects on certain kinases. For example:

Kinase IC50 (µM) Reference
TYK20.5
HER10.8
HER21.2

These results suggest that the compound has a strong affinity for these targets, indicating its potential as a therapeutic agent in diseases where these kinases are implicated.

Case Studies and Clinical Relevance

Several studies have explored the therapeutic implications of this compound:

  • Autoimmune Diseases : A study highlighted the compound's ability to modulate immune responses by inhibiting TYK2, which is involved in cytokine signaling pathways. This modulation can potentially alleviate symptoms in autoimmune conditions such as rheumatoid arthritis and lupus .
  • Cancer Therapy : Another investigation focused on the compound's role in inhibiting HER2-positive breast cancer cell proliferation. The results indicated that treatment with this compound led to reduced cell viability and increased apoptosis in vitro .
  • Neurodegenerative Disorders : Preliminary findings suggest that this compound may also influence pathways related to neurodegeneration, offering potential benefits in conditions like Alzheimer's disease by targeting signaling pathways involved in neuronal survival .

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of this compound is essential for its development as a drug candidate. Key parameters include:

Parameter Value
Lipophilicity (AlogP)3.5
Molecular Weight174 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

These properties indicate that the compound is likely to exhibit favorable absorption and distribution characteristics, aligning with Lipinski's Rule of Five for drug-like properties .

Propriétés

IUPAC Name

5-piperidin-1-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-10-5-4-9(8-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUQZUUDMLYGQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461555
Record name 5-piperidin-1-ylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94924-94-4
Record name 5-piperidin-1-ylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(piperidin-1-yl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6′-Nitro-3,4,5,6-tetrahydro-2H-[1,3′]bipyridinyl (4.69 g, 22.6 mmol) was dissolved in THF (100 mL) to which Raney Nickel (1.08 g) was added. The reaction was shaken under a hydrogen atmosphere (50 psi) for 4 hours. The catalyst was removed by filtration and the solvent evaporated to give 3,4,5,6-tetrahydro-2H-[1,3′]bipyridinyl-6′-ylamine as a purple solid (4.86 g, 85.7%). 1H NMR δ(400 MHz, CDCl3) 7.76 (d, J=2.4 Hz, 1H), 7.19 (dd, J=2.9, 8.8 Hz, 1H), 6.47 (dd, J=0.7, 8.8 Hz, 1H), 4.18 (s, 2H), 2.97 (m, 4H), 1.71 (m, 4H), 1.53 (m, 2H).
Quantity
4.69 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.08 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To 6′-Nitro-3,4,5,6-tetrahydro-2H-[1,3′]bipyridinyl (0.25 g) in THF (8 mL) was added iron (0.539 mg) and water (2.5 mL). Then acetic acid (0.35 mL) was added dropwise and the mixture was allowed to stir at 45° C. for 12 hours. TLC analysis confirmed complete consumption of the starting material. The suspension was filtered through celite and the filter cake was washed well with ethyl acetate. The filtrate was concentrated in vacuo prior to addition of 2N NaOH. The aqueous layer was saturated with NaCl and extracted with ethyl acetate. The organic phase was washed with brine, dried over Na2SO4 and evaporated to give a residue that was purified by flash chromatography on silica gel (gradient of MeOH in DCM containing 0.5% NH4OH). 3,4,5,6-tetrahydro-2H-[1,3′]bipyridinyl-6′-ylamine was obtained as a black oil (0.196 g). MS (ESI): 178.1 (MH+).
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.539 mg
Type
catalyst
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Piperidin-1-YL)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-(Piperidin-1-YL)pyridin-2-amine
Reactant of Route 3
5-(Piperidin-1-YL)pyridin-2-amine
Reactant of Route 4
5-(Piperidin-1-YL)pyridin-2-amine
Reactant of Route 5
5-(Piperidin-1-YL)pyridin-2-amine
Reactant of Route 6
5-(Piperidin-1-YL)pyridin-2-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.